Barium bis(dihydrogenorthophosphate)

Vue d'ensemble

Description

Méthodes De Préparation

Barium bis(dihydrogenorthophosphate) can be synthesized through various methods. One common synthetic route involves the reaction of barium carbonate with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product . The reaction can be represented as follows:

BaCO3+2H3PO4→Ba(H2PO4)2+CO2+H2O

In industrial settings, the production of barium bis(dihydrogenorthophosphate) often involves the use of high-purity raw materials and precise reaction conditions to achieve a high yield and purity of the final product .

Analyse Des Réactions Chimiques

Barium bis(dihydrogenorthophosphate) undergoes various chemical reactions, including:

-

Decomposition: : Upon heating, it decomposes to form barium pyrophosphate and water.

2Ba(H2PO4)2→Ba2P2O7+2H2O

-

Reaction with Bases: : It reacts with strong bases to form barium phosphate and water.

Ba(H2PO4)2+2NaOH→Ba3(PO4)2+2H2O

-

Reaction with Acids: : It can react with strong acids to form phosphoric acid and barium salts.

Ba(H2PO4)2+2HCl→2H3PO4+BaCl2

Applications De Recherche Scientifique

Barium bis(dihydrogenorthophosphate) has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of barium bis(dihydrogenorthophosphate) involves its interaction with various molecular targets and pathways. In biological systems, barium ions can interact with cellular components, leading to changes in cellular function and signaling pathways . The compound’s effects are primarily due to the release of barium ions, which can interfere with various biochemical processes .

Comparaison Avec Des Composés Similaires

Barium bis(dihydrogenorthophosphate) can be compared with other similar compounds, such as:

Barium phosphate (Ba₃(PO₄)₂): Unlike barium bis(dihydrogenorthophosphate), barium phosphate is insoluble in water and does not decompose upon heating.

Calcium dihydrogen orthophosphate (Ca(H₂PO₄)₂): This compound is more soluble in water compared to barium bis(dihydrogenorthophosphate) and is commonly used as a fertilizer.

Sodium dihydrogen phosphate (NaH₂PO₄): This compound is highly soluble in water and is used in various industrial and laboratory applications.

Barium bis(dihydrogenorthophosphate) is unique due to its specific solubility properties and its applications in the production of specialty materials .

Activité Biologique

Barium bis(dihydrogenorthophosphate), also known as barium dihydrogen phosphate (Ba(H₂PO₄)₂), is a compound with significant biological relevance. This article explores its biological activity, focusing on its properties, applications, and research findings.

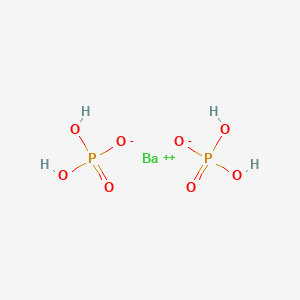

Barium bis(dihydrogenorthophosphate) is characterized by the following chemical formula:

This compound exhibits a monoclinic crystal structure, where barium ions are coordinated with two dihydrogen phosphate ions (H₂PO₄⁻). The tetrahedral geometry of the phosphate groups contributes to the stability and solubility of the compound in various solvents, including water and alcohols .

Biological Functions

Buffering Agent

One of the primary biological activities of barium bis(dihydrogenorthophosphate) is its role as a buffering agent. It helps maintain stable pH levels in biochemical reactions, which is crucial for enzyme activity and metabolic processes. For instance, in studies involving enzyme kinetics, maintaining a specific pH range allows for accurate measurement of enzyme activity.

Nutrient Source

Barium bis(dihydrogenorthophosphate) can serve as a source of phosphorus, an essential nutrient for plants and microorganisms. Phosphorus plays a vital role in cellular processes such as energy transfer (ATP), signaling (phosphorylation), and nucleic acid synthesis (DNA and RNA) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of barium bis(dihydrogenorthophosphate). Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for applications in dental materials and other biomedical fields. The antimicrobial effect is believed to be linked to the high osmolarity and alkaline pH generated by the compound in solution .

Case Studies

-

Dental Applications

A study evaluated the use of barium bis(dihydrogenorthophosphate) in magnesium phosphate cements (MPCs) designed for dental applications. The MPCs exhibited significant antimicrobial properties against strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting that the inclusion of barium bis(dihydrogenorthophosphate) could enhance the performance of dental materials . -

Plant Growth Promotion

In agricultural research, barium bis(dihydrogenorthophosphate) has been tested as a fertilizer additive. Results showed improved growth rates in certain plant species due to enhanced phosphorus availability, indicating its potential role in sustainable agriculture practices .

Research Findings

Propriétés

IUPAC Name |

barium(2+);dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPOLWHQYJSKCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872574 | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-20-1 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.